molecular formula C17H21N3O4S B1598455 N-Formylmethionyl tryptophan CAS No. 60189-52-8

N-Formylmethionyl tryptophan

Cat. No.: B1598455
CAS No.: 60189-52-8
M. Wt: 363.4 g/mol
InChI Key: AAIWVNZNCMTTQF-GJZGRUSLSA-N
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Description

N-Formylmethionyl tryptophan is a derivative of the amino acids methionine and tryptophan. It is characterized by the presence of a formyl group attached to the amino group of methionine, which is then linked to tryptophan. This compound plays a significant role in the initiation of protein synthesis in prokaryotes and in the mitochondria of eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formylmethionyl tryptophan typically involves the formylation of methionine followed by its coupling with tryptophan. The formylation process can be achieved using formylating agents such as formic acid or formyl chloride . The reaction conditions often require a controlled environment to prevent the degradation of the formyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using solid-phase peptide synthesis techniques. This method allows for the precise addition of amino acids in a sequential manner, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Formylmethionyl tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Formylmethionyl tryptophan has several applications in scientific research:

Mechanism of Action

N-Formylmethionyl tryptophan exerts its effects by initiating protein synthesis. The formyl group on methionine allows it to be recognized by the ribosome as the starting amino acid for protein synthesis. This process occurs in bacteria and the mitochondria of eukaryotic cells. The compound binds to the ribosomal P-site, facilitating the formation of the initiation complex and subsequent peptide elongation .

Comparison with Similar Compounds

    N-Formylmethionine: Similar in structure but lacks the tryptophan moiety.

    N-Formylmethionyl phenylalanine: Contains phenylalanine instead of tryptophan.

    N-Formylmethionyl leucine: Contains leucine instead of tryptophan

Uniqueness: N-Formylmethionyl tryptophan is unique due to the presence of both methionine and tryptophan, which allows it to participate in specific biochemical pathways and interactions that are not possible with other formylated amino acids. Its dual amino acid composition provides distinct structural and functional properties, making it valuable in various research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIWVNZNCMTTQF-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975610
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60189-52-8
Record name N-Formylmethionyl tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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